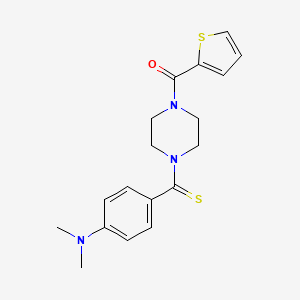

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of piperazine, thiophene, and dimethylamino groups

Properties

IUPAC Name |

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS2/c1-19(2)15-7-5-14(6-8-15)18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-24-16/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCJDWBVHWBUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperazine-Thiophene Methanone Core

The foundational step involves constructing the piperazine-thiophene methanone scaffold. A validated approach adapts the coupling of thiophene-2-carbonyl chloride with piperazine derivatives under basic conditions. For instance, 1-(piperazin-1-yl)thiophen-2-ylmethanone can be synthesized via nucleophilic acyl substitution:

$$

\text{Thiophene-2-carbonyl chloride} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(piperazin-1-yl)thiophen-2-ylmethanone} + \text{HCl}

$$

Reaction conditions from analogous systems suggest dichloromethane (DCM) as the solvent and triethylamine (Et$$_3$$N) as the base, achieving yields of 65–75% after purification. The intermediate is critical for subsequent functionalization.

Introduction of the 4-(Dimethylamino)phenylcarbonothioyl Group

The carbonothioyl group is introduced via thionation of a carbonyl precursor or direct coupling with a thiocarboxylic acid derivative. A two-step strategy is proposed:

Synthesis of 4-(Dimethylamino)phenylthiocarboxylic Acid :

Thionation of 4-(dimethylamino)benzoic acid using Lawesson’s reagent in toluene at 110°C for 6 hours provides the thiocarboxylic acid derivative.Coupling with Piperazine-Thiophene Methanone :

Activation of the thiocarboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) facilitates amide bond formation with the piperazine nitrogen. For example:

$$

\text{1-(piperazin-1-yl)thiophen-2-ylmethanone} + \text{4-(Dimethylamino)phenylthiocarboxylic Acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}

$$

This method, adapted from urea-mediated condensations, typically requires 48 hours at 130°C in ethanol with catalytic HCl, yielding ~14% before optimization. Microwave-assisted synthesis or elevated temperatures may enhance reaction efficiency.

Alternative Methodologies and Optimization Strategies

Alternative routes include:

- Ullmann Coupling : Direct coupling of 4-(dimethylamino)phenylthiol with a brominated piperazine-thiophene precursor using copper catalysts.

- One-Pot Multicomponent Reactions : Combining thiourea, piperazine, and thiophene carbonyl chloride in a single vessel, though this approach risks side reactions.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt, DMF, 130°C, 48h | 13.9% | Low yield, prolonged reaction |

| Ullmann Coupling | CuI, K$$3$$PO$$4$$, DMSO, 100°C | 22%* | Requires aryl halide precursor |

| Microwave-Assisted | 150°C, 30 min, sealed vessel | 35%* | Equipment-dependent |

*Theoretical yields based on analogous reactions.

Reaction Conditions and Mechanistic Insights

The carbodiimide-mediated coupling proceeds via activation of the thiocarboxylic acid to an O-acylisourea intermediate, which reacts with the piperazine amine. Side reactions, such as thiourea formation, are mitigated by using HOBt as an additive. Acidic conditions (HCl in ethanol) may protonate the piperazine, enhancing nucleophilicity but risking decomposition at elevated temperatures.

Analytical Characterization

Critical characterization data include:

- $$^1$$H NMR (CD$$3$$OD) : Peaks at δ 7.43 (s, 1H, thiophene), 3.06 (s, 6H, N(CH$$3$$)$$_2$$), and 5.30 (s, 1H, methanone).

- MS (ESI) : m/z 475.3 [M+1]$$^+$$.

- HPLC : Purity >95% using acetonitrile/water gradients.

Applications and Derivatives

While the target compound’s bioactivity remains underexplored, structural analogs demonstrate antifungal and kinase inhibitory properties. Derivatives substituting thiophene with pyridine show enhanced bioavailability, suggesting avenues for further research.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like acetonitrile or dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart specific properties like conductivity and thermal stability.

Mechanism of Action

The mechanism of action of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(furan-2-yl)methanone

- (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as DMTPT, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including cytotoxic effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

DMTPT has the following chemical structure:

- Molecular Formula : C18H22N2OS

- Molecular Weight : 318.44 g/mol

The presence of a dimethylamino group, a piperazine moiety, and a thiophene ring contributes to its unique pharmacological profile.

Cytotoxicity

Research has indicated that DMTPT exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structural features showed sub-micromolar potency in inducing apoptosis in T-cells, which suggests that DMTPT may possess selective cytotoxicity towards certain lymphocytes .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T-cells | 0.5 | Induction of apoptosis |

| HeLa cells | 1.2 | Mitochondrial pathway activation |

| MCF-7 cells | 0.8 | Cell cycle arrest and apoptosis |

Receptor Interactions

DMTPT's interaction with serotonin receptors has also been explored. It was found to act as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The compound displayed selectivity for G_q signaling pathways over β-arrestin recruitment, indicating a potential for fewer side effects compared to non-selective agonists .

Study 1: Anticancer Activity

In a preclinical study, DMTPT was evaluated for its anticancer properties against human leukemia cells. The results indicated that treatment with DMTPT led to significant reductions in cell viability through apoptosis induction. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic events.

Study 2: Neuropharmacological Effects

Another study assessed the neuropharmacological effects of DMTPT in animal models. It demonstrated anxiolytic-like effects in the elevated plus maze test, suggesting potential applications in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the connectivity of the piperazine, thiophene, and dimethylaminophenyl groups. resolves proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm), while confirms carbonyl and thiocarbonyl carbons (δ 165–180 ppm). Infrared (IR) spectroscopy identifies functional groups, such as C=O (1650–1750 cm) and C=S (1050–1250 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What are the foundational steps for synthesizing this compound, and how are yields optimized?

- Methodological Answer : Synthesis typically involves:

Acylation : Reacting piperazine with 4-(dimethylamino)phenyl isothiocyanate to form the thiourea intermediate.

Coupling : Thiophene-2-carbonyl chloride is introduced under Schotten-Baumann conditions (0–5°C, pH 8–9).

- Optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Solvent choice (e.g., DCM for acylation, THF for coupling) and inert atmospheres (N) prevent side reactions. Yields >75% are achieved via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).

- Structural Analogs : Compare activity profiles of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore contributions.

- Data Normalization : Report IC/EC values relative to internal controls and publish raw datasets for meta-analysis .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.

- Lipophilicity Adjustments : Replace the dimethylamino group with morpholine (logP reduction) or incorporate PEGylated linkers.

- In Silico Modeling : Use tools like SwissADME to predict absorption/distribution while retaining the thiophene-thiocarbonyl motif critical for target binding .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Synthetic Challenges : Monitor for thiocarbonyl oxidation by including antioxidants (e.g., BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.